(R)-6-Methylpiperidin-2-one
Overview
Description
®-6-Methylpiperidin-2-one is an organic compound belonging to the class of piperidinones It is a chiral molecule with a methyl group attached to the sixth carbon of the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-1-hexanol with ammonia or primary amines under high temperature and pressure can yield ®-6-Methylpiperidin-2-one.
Industrial Production Methods: In an industrial setting, the production of ®-6-Methylpiperidin-2-one often involves catalytic hydrogenation of 6-methyl-2-piperidone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: ®-6-Methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-6-Methylpiperidin-2-one can yield 6-methylpiperidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Lactams or carboxylic acids.
Reduction: 6-Methylpiperidine.
Substitution: Corresponding amides or esters.
Scientific Research Applications
®-6-Methylpiperidin-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: ®-6-Methylpiperidin-2-one derivatives are investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ®-6-Methylpiperidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
6-Methylpiperidin-2-one: The racemic mixture of the compound.
Piperidin-2-one: The parent compound without the methyl group.
N-Methylpiperidin-2-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness: ®-6-Methylpiperidin-2-one is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. The presence of the methyl group at the sixth position also imparts distinct chemical properties, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(6R)-6-methylpiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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